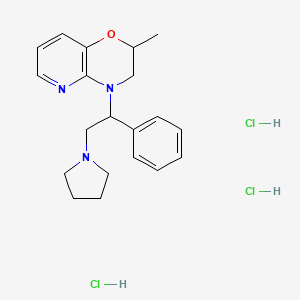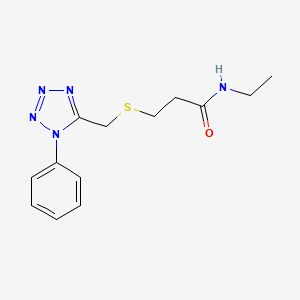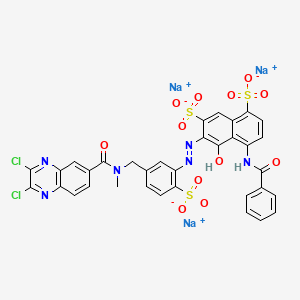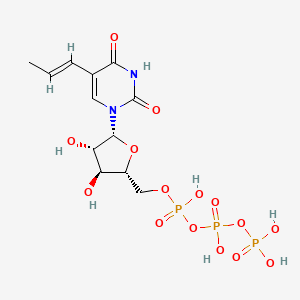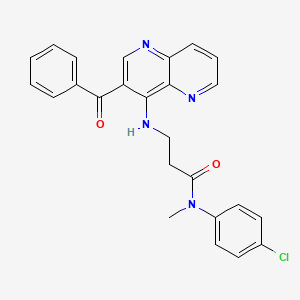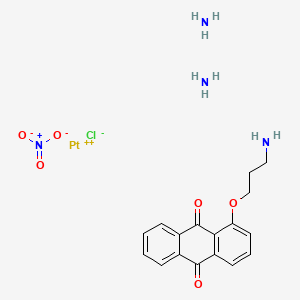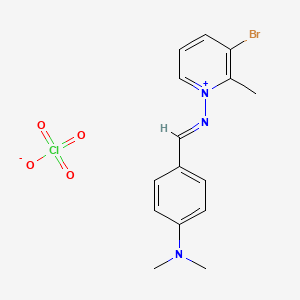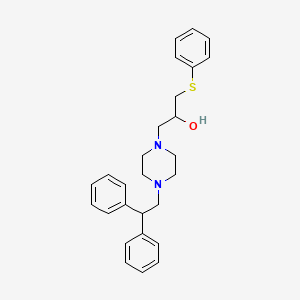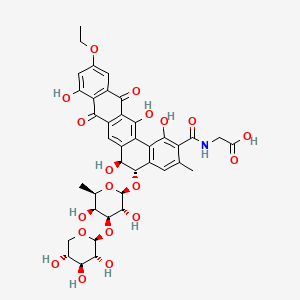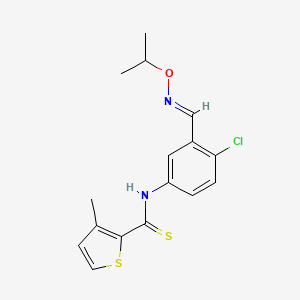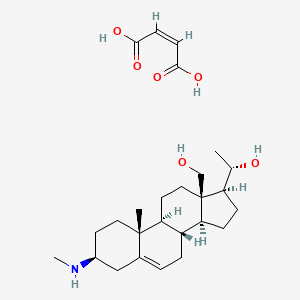
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride is a complex organic compound with diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a piperidine ring and a phenyl ester group, contributing to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenyl Ester Group: This step involves the reaction of a phenol derivative with a suitable esterifying agent under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Carbamic Acid Moiety: This step involves the reaction of dimethylamine with a suitable carbonyl compound to form the carbamic acid group.
Final Assembly: The final step involves coupling the phenyl ester and piperidine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ester group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamic acid moiety, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of phenolic derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl ester group play crucial roles in its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[[7-chloro-5-[4-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl]-2-benzofuranyl]methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [1-[[4-(phenylmethoxy)phenyl]methyl]-2-(1-piperidinyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
118116-19-1 |
|---|---|
分子式 |
C20H33ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC名 |
[3-tert-butyl-5-(2-piperidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-20(2,3)16-13-17(15-18(14-16)25-19(23)21(4)5)24-12-11-22-9-7-6-8-10-22;/h13-15H,6-12H2,1-5H3;1H |
InChIキー |
NNGYJUSWBNFCTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCN2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




